molecular formula C16H19ClN2O2 B7108191 N-[(5-chloroquinolin-8-yl)methyl]-3,3-dimethoxycyclobutan-1-amine

N-[(5-chloroquinolin-8-yl)methyl]-3,3-dimethoxycyclobutan-1-amine

Cat. No.: B7108191
M. Wt: 306.79 g/mol
InChI Key: KTQBSGFVPBXIJI-UHFFFAOYSA-N
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Description

N-[(5-chloroquinolin-8-yl)methyl]-3,3-dimethoxycyclobutan-1-amine is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, chemistry, and industry

Properties

IUPAC Name

N-[(5-chloroquinolin-8-yl)methyl]-3,3-dimethoxycyclobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2/c1-20-16(21-2)8-12(9-16)19-10-11-5-6-14(17)13-4-3-7-18-15(11)13/h3-7,12,19H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQBSGFVPBXIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)NCC2=C3C(=C(C=C2)Cl)C=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(5-chloroquinolin-8-yl)methyl]-3,3-dimethoxycyclobutan-1-amine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through various methods such as the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the chloro group: The quinoline core can be chlorinated using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Attachment of the cyclobutan-1-amine moiety: This step involves the reaction of the chlorinated quinoline with 3,3-dimethoxycyclobutan-1-amine under suitable conditions, such as the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using continuous flow reactors or alternative greener solvents .

Chemical Reactions Analysis

N-[(5-chloroquinolin-8-yl)methyl]-3,3-dimethoxycyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the quinoline ring.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions, like using a base in a polar aprotic solvent.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[(5-chloroquinolin-8-yl)methyl]-3,3-dimethoxycyclobutan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including malaria and cancer.

    Industry: It is used in the development of dyes, catalysts, and materials with specific properties

Mechanism of Action

The mechanism of action of N-[(5-chloroquinolin-8-yl)methyl]-3,3-dimethoxycyclobutan-1-amine involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV. In anticancer research, it may interfere with cell division by targeting microtubules or specific kinases involved in cell cycle regulation .

Comparison with Similar Compounds

N-[(5-chloroquinolin-8-yl)methyl]-3,3-dimethoxycyclobutan-1-amine can be compared with other quinoline derivatives such as:

    Chloroquine: Known for its antimalarial activity, chloroquine has a similar quinoline core but differs in its side chains.

    Quinoline N-oxides: These compounds have an oxidized quinoline ring and exhibit different biological activities.

    Quinoline-based kinase inhibitors: These compounds are designed to inhibit specific kinases and are used in cancer therapy.

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